molecular formula C10H10N2O2 B8780273 3-(2-Hydroxyethyl)quinazolin-4(3H)-one

3-(2-Hydroxyethyl)quinazolin-4(3H)-one

Cat. No. B8780273
M. Wt: 190.20 g/mol
InChI Key: OCFIUNGSKQZESJ-UHFFFAOYSA-N
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Patent
US09326984B2

Procedure details

This thionyl chloride (1,095 mL, 15 mmol) was added to 3-(2-hydroxyethyl)quinazoline-4 (3H)-one (2.0 g, 10.52 mmol) in a reactor, forming a white suspension that heated spontaneously to 85° C. The reaction medium was kept at this temperature under agitation for thirty minutes, after which it was left to cool to about 40° C. Next, 50 mL of water was added, forming a pinkish suspension, which was kept under agitation for two hours. The product was then vacuum filtered and washed with three portions of 10 mL of an ethanol/water mixture (50% v/v), yielding 3-(2-chloroethyl) quinazoline-4 (3H)-one as a pale white solid (1.8 g, 8.63 mmol, yield=82%).
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][CH2:7][N:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9]1>O>[Cl:3][CH2:6][CH2:7][N:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9]1

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
OCCN1C=NC2=CC=CC=C2C1=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a white suspension
WAIT
Type
WAIT
Details
The reaction medium was kept at this temperature under agitation for thirty minutes
WAIT
Type
WAIT
Details
after which it was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 40° C
CUSTOM
Type
CUSTOM
Details
forming a pinkish suspension, which
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
washed with three portions of 10 mL of an ethanol/water mixture (50% v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCN1C=NC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.63 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.